molecular formula C12H24O2Si B14378772 2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylpent-4-enal CAS No. 88088-33-9

2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylpent-4-enal

Cat. No.: B14378772
CAS No.: 88088-33-9
M. Wt: 228.40 g/mol
InChI Key: KIKWJHIYADJKOX-UHFFFAOYSA-N
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Description

2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylpent-4-enal is an organic compound that features a tert-butyl(dimethyl)silyl (TBS) protecting group attached to an enal structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylpent-4-enal typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylpent-4-enal can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4.

    Substitution: TBAF, acidic conditions (e.g., acetic acid/water mixture).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Deprotected alcohols.

Scientific Research Applications

2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylpent-4-enal is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylpent-4-enal involves its reactivity as an aldehyde and the stability provided by the TBS protecting group. The TBS group protects the hydroxyl functionality during reactions, allowing selective transformations at other sites. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylpent-4-enal is unique due to its enal structure, which provides additional reactivity compared to other TBS-protected compounds. This makes it particularly useful in the synthesis of complex molecules and natural products.

Properties

CAS No.

88088-33-9

Molecular Formula

C12H24O2Si

Molecular Weight

228.40 g/mol

IUPAC Name

2-[tert-butyl(dimethyl)silyl]oxy-4-methylpent-4-enal

InChI

InChI=1S/C12H24O2Si/c1-10(2)8-11(9-13)14-15(6,7)12(3,4)5/h9,11H,1,8H2,2-7H3

InChI Key

KIKWJHIYADJKOX-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC(C=O)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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